3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Overview
Description
“3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C10H17NO4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” can be represented by the InChI code 1S/C10H17NO4/c1-2-14-9(12)7-6-8-11(3)5-4-10(13)15-7/h7H,2-6H2,1-3H3
.
Scientific Research Applications
Synthesis of Bioactive Molecules
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its derivatives are present in over twenty classes of drugs . The compound’s structure allows for the introduction of various functional groups, making it a versatile precursor for designing compounds with potential biological activities.
Chiral Optimization in Drug Design
The piperidine ring of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate plays a crucial role in chiral optimization, which is essential for the efficacy and safety of drugs . Chirality can significantly influence the pharmacokinetics and pharmacodynamics of a drug, and this compound provides a scaffold for developing enantiomerically pure substances.
Antihypertensive Agents
The structural similarity of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate to 1,4-dihydropyridines suggests its potential application in developing antihypertensive agents . These agents act on L-type voltage-dependent Ca²⁺ channels, and modifications of the piperidine structure could lead to new classes of blood pressure medications.
properties
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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